molecular formula C8H19NO B13216754 1-Amino-6-methylheptan-3-ol

1-Amino-6-methylheptan-3-ol

Cat. No.: B13216754
M. Wt: 145.24 g/mol
InChI Key: BUSDOXUVJXTSMI-UHFFFAOYSA-N
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Description

1-Amino-6-methylheptan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of heptanol, featuring an amino group (-NH2) and a hydroxyl group (-OH) on a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-6-methylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of 4-methylhept-4-en-3-one using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a one-pot multi-enzymatic process . This method allows for the creation of stereogenic centers, resulting in the formation of the desired stereoisomers.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-6-methylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce secondary or tertiary amines.

Scientific Research Applications

1-Amino-6-methylheptan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-6-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes, potentially inhibiting or activating certain biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Uniqueness: 1-Amino-6-methylheptan-3-ol is unique due to the presence of both an amino and a hydroxyl group on the heptane backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-6-methylheptan-3-ol

InChI

InChI=1S/C8H19NO/c1-7(2)3-4-8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3

InChI Key

BUSDOXUVJXTSMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CCN)O

Origin of Product

United States

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